molecular formula C9H10BrFN2O5 B12096263 5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12096263
M. Wt: 325.09 g/mol
InChI Key: WFOXFPXBLFRFHB-UHFFFAOYSA-N
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Description

5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with bromine and fluorine atoms, as well as hydroxyl and hydroxymethyl groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromouracil and 3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolane.

    Formation of Intermediate:

    Cyclization: The protected intermediate undergoes cyclization to form the oxolane ring.

    Deprotection: The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, 5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that also targets nucleic acid synthesis.

    Bromodeoxyuridine: Another halogenated pyrimidine used in research and medicine.

    Fluorodeoxyuridine: Similar in structure and function, used in cancer treatment.

Uniqueness

5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and specificity. The combination of these substituents with the oxolane ring provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXFPXBLFRFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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